

Physicochemical properties of Bis[(dimethylamino)methyl]phenol

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Compound of Interest

Compound Name: Bis[(dimethylamino)methyl]phenol

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An In-depth Technical Guide on the Physicochemical Properties of 2,6-

Bis[(dimethylamino)methyl]phenol

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-**Bis[(dimethylamino)methyl]phenol**. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed data and procedural information for this compound. The guide includes summarized data tables, detailed experimental protocols for key property determination, and workflow visualizations to facilitate understanding.

Compound Identification and Core Properties

2,6-**Bis[(dimethylamino)methyl]phenol** is an organic compound featuring a phenol core substituted with two (dimethylamino)methyl groups at the ortho positions. This structure makes it a valuable intermediate in various chemical syntheses.



Identifier	Value
IUPAC Name	2,6-Bis[(dimethylamino)methyl]phenol
Synonyms	Phenol, 2,6-bis[(dimethylamino)methyl]-, α , α '-bis(dimethylamino)-2,6-Xylenol, NSC 115689
CAS Number	15827-34-6[1]
Molecular Formula	C12H20N2O[1]
Molecular Weight	208.30 g/mol [1][2]
Canonical SMILES	CN(C)CC1=CC=CCCC1C(O)CN(C)C
InChl Key	AHDSRXYHVZECER-UHFFFAOYSA-N

Quantitative Physicochemical Data

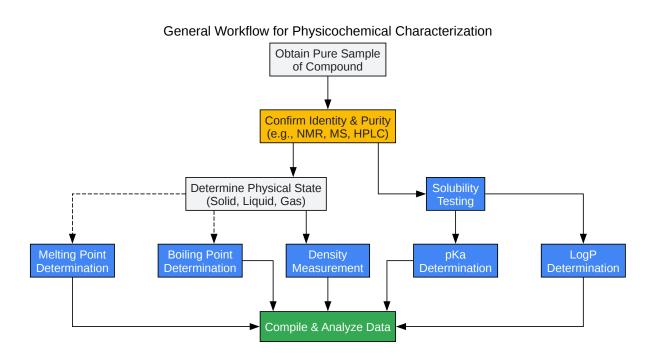
The following table summarizes the key quantitative physicochemical properties of 2,6-Bis[(dimethylamino)methyl]phenol. These values are critical for predicting its behavior in various chemical and biological systems.

Property	Value
Density	1.036 ± 0.06 g/cm ³ (Predicted)[1]
Boiling Point	134-135 °C[1]
Flash Point	97 °C[1]
Vapor Pressure	0.00425 mmHg at 25°C[1]
Refractive Index	1.548[1]
XLogP3	1.2 - 1.5[1][2]
Hydrogen Bond Donor Count	1[1]
Hydrogen Bond Acceptor Count	3[1]

Experimental Workflows and Logical Relationships



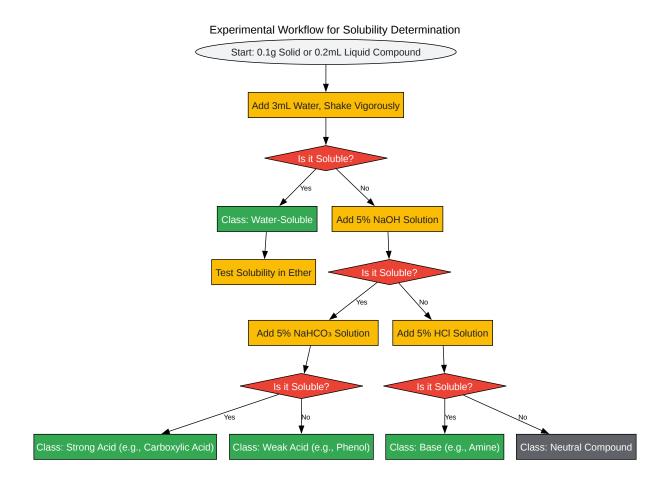
Visualizing the experimental process is key to understanding the characterization of a chemical compound. The following diagrams, rendered using Graphviz, illustrate the logical workflows for determining the properties outlined in this guide.



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Caption: A general workflow for the physicochemical characterization of an organic compound.





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Caption: A decision-tree workflow for determining the solubility class of an organic compound.

Detailed Experimental Protocols

The following sections describe generalized, standard laboratory protocols for determining the key physicochemical properties of an organic compound like 2,6-Bis[(dimethylamino)methyl]phenol.



Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[3] This method is suitable for small quantities of liquid.

- Apparatus: Thiele tube or melting point apparatus with heating block, thermometer, small test tube (fusion tube), and a capillary tube sealed at one end.[4][5]
- Procedure:
 - A small amount of the liquid sample is placed into the fusion tube.
 - The capillary tube, with its sealed end pointing upwards, is placed inside the fusion tube containing the liquid.[4][5]
 - The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
 - The assembly is placed in a heating bath (like a Thiele tube filled with oil or an aluminum block) and heated gently and uniformly.[4][6]
 - As the temperature rises, air trapped in the capillary tube will slowly exit.
 - The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This is the boiling point of the liquid.[4]
 - Heating should be slow to ensure thermal equilibrium between the liquid, vapor, and thermometer.[6]

Density Determination (Gravimetric Method)

Density is the mass of a substance per unit volume. The gravimetric method provides a straightforward way to determine the density of a liquid.

- Apparatus: Analytical balance, pycnometer or a precise graduated cylinder (e.g., 10 mL), and a thermometer.
- Procedure:



- The mass of a clean, dry pycnometer or graduated cylinder is accurately measured and recorded.[8][9]
- A specific volume of the liquid (e.g., 10 mL) is carefully added to the container.
- The mass of the container with the liquid is measured and recorded.[8][9]
- The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the filled container.[8]
- The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).[10]
- The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.

Solubility Determination

This protocol systematically determines the solubility of a compound in various solvents to classify it based on its functional groups.

- Apparatus: Small test tubes, spatula, and a vortex mixer or shaker.
- Procedure:
 - Water Solubility: Place approximately 0.1 g of the solid compound (or 0.2 mL if liquid) into a test tube and add 3 mL of water in portions, shaking vigorously after each addition.
 Observe if the compound dissolves completely.[11]
 - Acid/Base Solubility: If the compound is insoluble in water, its solubility is tested sequentially in 5% aqueous NaOH, 5% aqueous NaHCO₃, and 5% aqueous HCI.[11][12]
 - Solubility in 5% NaOH suggests an acidic compound.
 - If soluble in NaOH, subsequent solubility in the weaker base (5% NaHCO₃) indicates a strong acid (like a carboxylic acid), while insolubility suggests a weak acid (like a phenol).[13]



- Solubility in 5% HCl indicates a basic compound, such as an amine.
- Inert Compounds: If the compound remains insoluble in water and aqueous acid/base solutions, it is classified as a neutral or inert compound.[11]

pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity of a compound. Potentiometric titration is a highly accurate method for its determination.[14]

- Apparatus: pH meter with a calibrated electrode, a burette, a stirrer, and a beaker.
- Procedure:
 - A known quantity of the pure compound is dissolved in a suitable solvent (often water or a water-alcohol mixture).
 - A standardized solution of a strong base (e.g., NaOH) is slowly added to the acidic solution from a burette. For determining the pKa of a base, a strong acid (e.g., HCl) is used as the titrant.
 - The pH of the solution is measured and recorded after each incremental addition of the titrant.[14]
 - The data is used to plot a titration curve (pH vs. volume of titrant added).
 - The pKa is the pH at the half-equivalence point, which corresponds to the inflection point
 of the sigmoid-shaped titration curve. At this point, the concentrations of the protonated
 and deprotonated species are equal.[15]

Partition Coefficient (LogP) Determination (Shake-Flask Method)

The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is a crucial measure of lipophilicity.



- Apparatus: Separatory funnel or vials, shaker, UV-Vis spectrophotometer or HPLC system for concentration analysis.
- Procedure:
 - n-Octanol and a buffer solution (typically pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.[16]
 - A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
 - The two phases are combined in a separatory funnel or vial and shaken vigorously until equilibrium is reached (often for several hours).[16]
 - The mixture is allowed to stand until the two phases are completely separated.
 - Aliquots are carefully taken from both the n-octanol and the agueous layers.
 - The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC or UV spectroscopy).[16]
 - The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Water].
 - The LogP is then calculated as the base-10 logarithm of P.[17]

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